2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a pyridinylamino group, and a thiazolylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Thiazole Ring Formation: The thiazole ring is synthesized through the reaction of a suitable thioamide with a halogenated precursor.
Coupling Reactions: The final step involves coupling the fluorophenoxy intermediate with the thiazole and pyridinylamino groups under specific conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
- 2-(4-bromophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c23-16-5-9-19(10-6-16)29-13-21(28)25-17-7-3-15(4-8-17)20-14-30-22(27-20)26-18-2-1-11-24-12-18/h1-12,14H,13H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHCKYYOAOPQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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